4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline
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Overview
Description
4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of a piperidine ring, an ethyl group, and a trifluoromethyl group attached to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Assembly: The phenylamine structure is assembled through amination reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Ethyl-1-piperidinyl)-2-methylaniline
- 4-(2-Ethyl-1-piperidinyl)-3-methylphenylamine
Uniqueness
4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-2-11-5-3-4-8-19(11)13-7-6-10(18)9-12(13)14(15,16)17/h6-7,9,11H,2-5,8,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXGFWHGBYYPTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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